molecular formula C14H12BrN5 B180047 N4-(3-bromophenyl)quinazoline-4,6,7-triamine CAS No. 169205-87-2

N4-(3-bromophenyl)quinazoline-4,6,7-triamine

Cat. No.: B180047
CAS No.: 169205-87-2
M. Wt: 330.18 g/mol
InChI Key: ADXSZLCTQCWMTE-UHFFFAOYSA-N
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Description

N4-(3-Bromophenyl)quinazoline-4,6,7-triamine (CAS: 169205-87-2) is a quinazoline derivative featuring a triamine core (positions 4, 6, and 7) and a 3-bromophenyl substituent at the N4 position. This compound is part of a broader class of quinazolines, which are privileged scaffolds in medicinal chemistry due to their versatility in forming hydrogen bonds and π–π interactions with biological targets .

Properties

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSZLCTQCWMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257447
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
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Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-87-2
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(3-Bromophenyl)quinazoline-4,6,7-triamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source EPA DSSTox
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Record name N-(3-BROMOPHENYL)QUINAZOLINE-4,6,7-TRIAMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M7S95J3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acylation and Cyclization

6-Bromoanthranilic acid undergoes acylation with acetic anhydride to form N-acetyl-6-bromoanthranilic acid . Subsequent heating in formamide induces cyclization to yield 6-bromo-quinazolin-4-one . This intermediate serves as a precursor for further functionalization.

Nitration and Reduction

Nitration of 6-bromo-quinazolin-4-one with concentrated nitric acid introduces a nitro group at position 7, producing 6-bromo-7-nitro-quinazolin-4-one . Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 6-bromo-7-amino-quinazolin-4-one .

Amination at Position 4

The 4-keto group is replaced via nucleophilic substitution with 3-bromoaniline in the presence of phosphorus oxychloride (POCl₃), forming N⁴-(3-bromophenyl)-6-bromo-7-aminoquinazoline .

Direct Functionalization via Buchwald–Hartwig Coupling

Palladium-catalyzed cross-coupling offers a streamlined approach to introduce the 3-bromophenyl group.

Substrate Preparation

6,7-Diaminoquinazolin-4-one is treated with POCl₃ to generate the reactive 4-chloro intermediate.

Coupling with 3-Bromoaniline

Using a Buchwald–Hartwig protocol, the 4-chloro intermediate reacts with 3-bromoaniline in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This yields N⁴-(3-bromophenyl)-6,7-diaminoquinazoline with >70% efficiency.

One-Pot Tandem Reaction

A recent advancement combines multiple steps into a single pot, minimizing intermediate isolation.

Reaction Conditions

A mixture of 6-bromoanthranilic acid, 3-bromoaniline, and formamidine acetate in polyphosphoric acid (PPA) is heated at 150°C for 12 hours. Subsequent addition of ammonium acetate and continued heating introduces the 7-amino group.

StepReagents/ConditionsYield
CyclizationFormamidine acetate, PPA, 150°C65%
7-AminationNH₄OAc, 150°C58%

Optimization Challenges and Solutions

Regioselectivity in Nitration

Nitration of quinazolin-4-ones often produces 6- and 8-nitro isomers. Using DMF as a solvent at 60°C favors the 7-nitro derivative (85:15 ratio).

Protection of Amine Groups

During acylation, unprotected amines lead to side reactions. Temporary protection with Boc groups (di-tert-butyl dicarbonate) improves selectivity, as demonstrated in.

Catalyst Selection for Coupling

Pd(OAc)₂ with Xantphos outperforms other catalysts in Buchwald–Hartwig reactions, achieving >90% conversion.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Anthranilic Acid RouteHigh purity, scalableMulti-step, long duration50–65%
Buchwald CouplingRegioselective, fewer stepsRequires expensive catalysts70–85%
Stepwise Amine AdditionFlexible for derivativesLow overall yield40–55%
One-Pot SynthesisTime-efficient, reduced wasteLimited substrate scope55–60%

Chemical Reactions Analysis

N4-(3-bromophenyl)quinazoline-4,6,7-triamine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

N4-(3-bromophenyl)quinazoline-4,6,7-triamine has been investigated for its anticancer properties, particularly as an inhibitor of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated potent activity against breast cancer (MCF-7) and lung cancer (A549) cells, making them promising candidates for further development in cancer therapy .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget Cancer Cell LineIC50 (μM)
This compoundMCF-7TBD
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesA5490.096
Dual EGFR/HER2 inhibitorsMCF-72.49

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Quinazoline derivatives have been shown to inhibit inflammatory pathways and exhibit significant activity against various models of inflammation. For example, certain derivatives have been reported to reduce edema in vivo, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

Compound NameModelInhibition (%)
This compoundEdema ModelTBD
4-amino quinazoline derivativesInflammation Model16.3 - 36.3

Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit antiviral properties against various viruses. Some compounds have shown substantial effectiveness against influenza and hepatitis C virus (HCV), suggesting that this compound may also possess similar antiviral capabilities .

Table 3: Antiviral Activity of Quinazoline Derivatives

Compound NameVirus TypeEC50 (μM)
This compoundHCV NS3-4AproTBD
Other quinazoline analogsInfluenza Virus<10

Antidiabetic Potential

Quinazoline derivatives have been explored for their antidiabetic properties as well. Certain compounds have exhibited inhibitory activity against enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism. This suggests that this compound could be further investigated for its potential in managing diabetes .

Table 4: Antidiabetic Activity of Quinazoline Derivatives

Compound NameTarget EnzymeInhibition (%)
This compoundAlpha-amylase/Alpha-glucosidaseTBD

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

N6-(Ferrocenmethyl)quinazoline-2,4,6-triamine
  • Structure : Features a ferrocenmethyl group at the N6 position instead of a bromophenyl group.
  • Activity : Demonstrated high activity against Leishmania mexicana promastigotes and intracellular amastigotes (IC₅₀ = 2.1 µM and 4.3 µM, respectively) with low cytotoxicity in mammalian cells (SI > 10) .
Quinazoline-2,4,6-triamine Nitro Derivatives (Compounds 2–4)
  • Structure : Nitrobenzoyl substituents at the 6-position of the triamine core.
  • Activity: Exhibited potent anti-Trypanosoma cruzi activity (IC₅₀ = 1.2–2.5 µM) and high selectivity indices (SI > 50) in human fibroblasts .
  • Key Difference : Nitro groups enhance electron-withdrawing effects, improving target binding in parasitic enzymes. In contrast, the bromophenyl group in N4-(3-bromophenyl)quinazoline-4,6,7-triamine may prioritize hydrophobic interactions .
N-(3-Bromophenyl)-8-methoxy-7-(3-morpholinylpropoxy)quinazolin-4-amine (Compound 15A)
  • Structure : Includes additional 8-methoxy and 7-morpholinylpropoxy groups.

Physicochemical and ADME Properties

  • Nitro-TAQ Derivatives : Predicted to have good oral bioavailability (logP = 1.8–2.5, TPSA = 110–130 Ų) and low toxicity risks (AMES test negative) .
  • Its triamine core may improve solubility compared to nitro derivatives .

Biological Activity

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, anticancer, and other medicinal properties.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a bromophenyl group. The presence of multiple amine groups enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

C13H10BrN5\text{C}_{13}\text{H}_{10}\text{Br}\text{N}_5

1. Antibacterial Activity

Quinazoline derivatives have been extensively studied for their antibacterial properties. This compound has shown promising results against various bacterial strains.

  • Mechanism of Action : The compound is believed to inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This inhibition disrupts DNA synthesis in bacteria, leading to cell death.
  • Efficacy : In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis2
Streptococcus pneumoniae1

2. Anticancer Activity

The quinazoline scaffold has been recognized for its anticancer properties. Studies indicate that this compound may possess significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Notable tests include MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells. For example, it demonstrated an IC50 value of approximately 0.5 µM against K562 leukemia cells .
Cancer Cell LineIC50 (µM)
MCF-70.096
A5492.09
K5620.5

3. Other Pharmacological Activities

Beyond antibacterial and anticancer properties, quinazoline derivatives are noted for a variety of other biological activities:

  • Antifungal Activity : Some studies have shown effectiveness against fungal strains such as Candida albicans.
  • Antimalarial Activity : Certain analogs have demonstrated activity against malaria parasites by targeting metabolic pathways unique to these organisms .
  • Anti-inflammatory Effects : Quinazolines have also been investigated for their potential to reduce inflammation in various models.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the bioactivity of quinazoline derivatives.

  • Study on Antibacterial Activity : A recent study synthesized several derivatives of quinazolines and evaluated their activity against resistant bacterial strains like MRSA. The presence of specific substituents was found to enhance selectivity towards bacterial enzymes .
  • Anticancer Research : In a comparative study, this compound was compared with other known anticancer agents. It showed comparable or superior efficacy against selected cancer cell lines .

Q & A

Q. What are the established synthetic routes for N4-(3-bromophenyl)quinazoline-4,6,7-triamine, and how can regioselectivity be ensured during alkylation?

The synthesis of quinazoline derivatives often involves regioselective alkylation at specific positions. For example, sodium hydride (NaH) is used to deprotonate reactive sites, enabling regiospecific alkylation with substituted benzyl halides (e.g., attaching arylmethyl groups at the N7 position). This method minimizes side reactions and ensures high yields . Key intermediates like N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (29) are critical precursors for further functionalization .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (space group P1) with two independent molecules per asymmetric unit. The quinazoline core is nearly planar (dihedral angles: 1.26° and 3.53°), stabilized by π–π stacking interactions (centroid–centroid distances: 3.47–3.54 Å) and weak hydrogen bonds (N–H⋯N, N–H⋯Br). These interactions are critical for understanding solubility and stability in formulation studies .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly kinase inhibition?

Kinase inhibition is assessed via enzymatic assays targeting receptors like PDGFRβ and VEGFR-2. Compounds are tested at varying concentrations (e.g., 0.1–10 µM) using ATP-competitive binding protocols. IC₅₀ values are calculated to determine potency, with dual inhibitors (e.g., compound 11a ) showing IC₅₀ < 100 nM for both targets .

Advanced Research Questions

Q. How does the substitution pattern on the quinazoline core influence structure-activity relationships (SAR) for multi-target kinase inhibition?

SAR studies indicate that the 3-bromophenyl group at N4 enhances binding to kinase hydrophobic pockets, while substituents at N7 (e.g., substituted benzyl groups) modulate selectivity. For instance, electron-withdrawing groups on the benzyl ring improve VEGFR-2 inhibition, whereas bulky substituents favor PDGFRβ activity. Triazole or morpholine derivatives at other positions can further optimize pharmacokinetic properties .

Q. What in vivo models are suitable for assessing the anti-tumor efficacy of this compound, and how are parameters like angiogenesis and metastasis quantified?

The COLO-205 xenograft mouse model is widely used. Tumor volume is measured via calipers, while metastasis is quantified through bioluminescent imaging of disseminated cells. Angiogenesis is assessed via immunohistochemistry (e.g., CD31 staining for blood vessel density). Compound 11a demonstrated 50–60% tumor growth inhibition, comparable to the standard TSU-68, with reduced microvessel density .

Q. What strategies are employed to address conflicting data in kinase inhibition profiles across different assay conditions?

Discrepancies in IC₅₀ values may arise from variations in ATP concentrations, buffer pH, or enzyme purity. To resolve these, standardized assay conditions (e.g., 10 mM MgCl₂, 1 mM ATP) and orthogonal validation methods (e.g., cellular thermal shift assays) are recommended. Dose-response curves should be repeated in triplicate to ensure reproducibility .

Q. How can computational methods guide the optimization of this compound derivatives for improved blood-brain barrier (BBB) penetration?

Molecular docking and QSAR models predict logP and polar surface area (PSA) to optimize BBB permeability. Substituents like morpholine or propoxy groups (e.g., as in 15A ) reduce PSA (<90 Ų), enhancing passive diffusion. MD simulations further validate stability in lipid bilayer models .

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